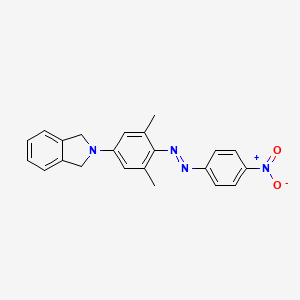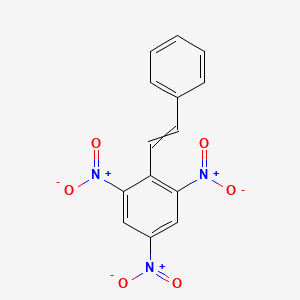
N-(4-phenoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of phenoxy and trichlorophenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 4-phenoxyaniline with 2,4,6-trichlorophenoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
- Use of continuous flow reactors for better control of reaction conditions.
- Optimization of reaction parameters to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound may undergo reduction reactions, particularly at the acetamide group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
- Oxidation may yield quinones or other oxidized derivatives.
- Reduction may produce amines or alcohols.
- Substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
- Inhibition or activation of specific enzymes.
- Binding to receptors to modulate cellular signaling.
- Intercalation into DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)-2-chloroacetamide
- N-(4-phenoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-phenoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide
Uniqueness
N-(4-phenoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the presence of both phenoxy and trichlorophenoxy groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
CAS No. |
853333-66-1 |
|---|---|
Molecular Formula |
C20H14Cl3NO3 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C20H14Cl3NO3/c21-13-10-17(22)20(18(23)11-13)26-12-19(25)24-14-6-8-16(9-7-14)27-15-4-2-1-3-5-15/h1-11H,12H2,(H,24,25) |
InChI Key |
MPVNCBLATOWSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)

